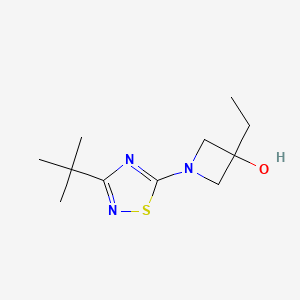
3-Methyl-1-(quinolin-6-ylmethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(quinolin-6-ylmethyl)azetidin-3-ol is a synthetic compound that is known for its potential use in scientific research. This compound is also known as 3-MQA and belongs to the class of azetidin-3-ol derivatives. It has been found to exhibit various biochemical and physiological effects, which make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of 3-MQA is not fully understood. However, it has been suggested that it acts by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Moreover, it has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3-MQA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has also been found to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. These effects make it a potential candidate for the treatment of various diseases such as inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-MQA in lab experiments include its high yield of synthesis, its potential use in the treatment of various diseases, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using 3-MQA in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential use in scientific research.
Direcciones Futuras
There are several future directions for the use of 3-MQA in scientific research. These include further studies to understand its mechanism of action, its potential use in the treatment of various diseases, and its use in combination with other compounds for enhanced therapeutic effects. Moreover, further studies can be conducted to explore the potential use of 3-MQA in drug delivery systems and nanotechnology-based applications.
In conclusion, 3-Methyl-1-(quinolin-6-ylmethyl)azetidin-3-ol is a synthetic compound that exhibits various biochemical and physiological effects. It has potential use in scientific research, particularly in the treatment of inflammation and cancer. Further research is needed to fully understand its mechanism of action and its potential use in drug delivery systems and nanotechnology-based applications.
Métodos De Síntesis
The synthesis of 3-MQA involves the reaction of quinoline-6-carbaldehyde with (S)-3-methylazetidin-3-ol in the presence of a suitable catalyst. This reaction leads to the formation of 3-MQA as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3-MQA has been found to exhibit potential use in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Moreover, it has also been found to exhibit antitumor activity, which makes it an interesting compound for cancer research.
Propiedades
IUPAC Name |
3-methyl-1-(quinolin-6-ylmethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(17)9-16(10-14)8-11-4-5-13-12(7-11)3-2-6-15-13/h2-7,17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZRKOABAOGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC3=C(C=C2)N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)





![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
